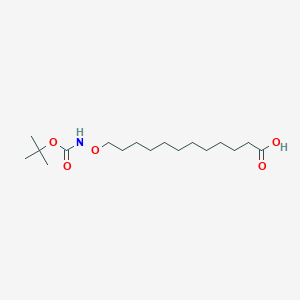

12-(Boc-aminooxy)-dodecanoic acid

説明

12-(Boc-aminooxy)-dodecanoic acid, also known as Boc-DODA, is an amino acid derivative of dodecanoic acid (DDA). It is a colorless, crystalline solid with a melting point of 140°C and a molecular weight of 437.47 g/mol. Boc-DODA has been widely used in the synthesis of peptides, proteins, and other organic compounds. It has been found to be useful in the fields of biochemistry, pharmacology, and medicinal chemistry.

科学的研究の応用

Biosynthesis of Nylon 12 Monomer

12-(Boc-aminooxy)-dodecanoic acid, as a derivative of ω-aminododecanoic acid, is a potential monomer for high-performance bioplastics like Nylon 12. A novel method for the biosynthesis of ω-aminododecanoic acid from dodecanoic acid using a cascade of enzymes including novel P450 (CYP153A), alcohol dehydrogenase (AlkJ), and ω-transaminase (ω-TA) has been developed. This process shows promising results in the production of ω-aminododecanoic acid, highlighting its potential in bioplastic manufacturing (Ahsan et al., 2018), (Ahsan et al., 2018).

Production of α,ω-Dicarboxylic Acids

α,ω-Dicarboxylic acids, including dodecanedioic acid, are valuable as raw materials for producing various commodities and polymers in the chemical industry. Studies have optimized the enzymatic production of these acids from corresponding ω-hydroxy fatty acids using enzymes like aldehyde reductase (AHR), aldehyde dehydrogenase (ALDH), and NAD(P)H oxidases (NOXs) from various sources. This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis methods, aligning with the increasing demand for green chemicals and renewable products (Lim et al., 2021), (Funk et al., 2017).

Functionalization and Structural Transformation

Terminal Oxygenation of Alkanes

Research indicates that heme-thiolate peroxidases can catalyze the hydroxylation of n-alkanes, such as dodecane, at terminal positions. This process, resulting in compounds like dodecanoic acid and 12-hydroxydodecanoic acid, represents a significant advancement in organic chemistry, offering new pathways for the structural transformation of long-chain hydrocarbons into more functionalized derivatives (Olmedo et al., 2016).

作用機序

Target of Action

The primary targets of 12-(Boc-aminooxy)-dodecanoic acid are malignant tumor cells . This compound is used in the development of peptide-drug conjugates (PDCs), which are designed to selectively target malignant tumors with toxic substances .

Mode of Action

12-(Boc-aminooxy)-dodecanoic acid interacts with its targets through a process known as chemoselective ligation . This involves the incorporation of an N-terminal O-alkylhydroxylamine moiety, which is used in the chemoselective ligation of unprotected peptide fragments . This interaction leads to the formation of peptide-drug conjugates that can bind to malignant tumor cells and deliver toxic substances .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of peptide-drug conjugates, which can interact with various biochemical pathways within malignant tumor cells .

Pharmacokinetics

It is known that peptides, such as those used in peptide-drug conjugates, typically possess fast renal clearance, which can affect the bioavailability of the compound .

Result of Action

The primary result of the action of 12-(Boc-aminooxy)-dodecanoic acid is the selective targeting and destruction of malignant tumor cells . By forming peptide-drug conjugates, the compound can deliver toxic substances to these cells, leading to their destruction .

特性

IUPAC Name |

12-[(2-methylpropan-2-yl)oxycarbonylamino]oxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5/c1-17(2,3)23-16(21)18-22-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQCOXJVOOSNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

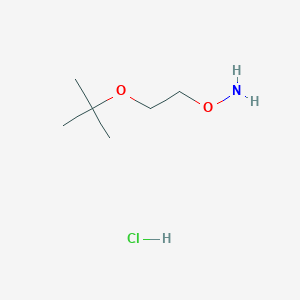

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-(Boc-aminooxy)-dodecanoic acid | |

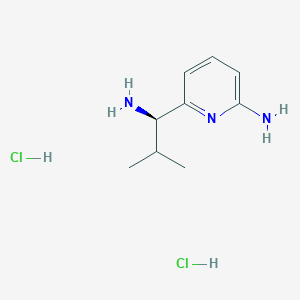

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)

![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)